1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole
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Overview
Description
1-(Bicyclo[111]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole is a compound that features a unique bicyclo[111]pentane scaffold, which is known for its high strain and rigidityThe bicyclo[1.1.1]pentane moiety is often used as a bioisostere for phenyl rings, providing enhanced solubility and metabolic stability .
Preparation Methods
The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical/nucleophilic addition across the central bond of [1.1.1]propellane
Coupling Reactions: The final step involves coupling the functionalized pyrazole with the bicyclo[1.1.1]pentane core using palladium-catalyzed cross-coupling reactions
Industrial production methods for this compound are still under development, with a focus on optimizing yield and scalability .
Chemical Reactions Analysis
1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen substituents
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce various functional groups
Common reagents used in these reactions include palladium catalysts, N-chlorosuccinimide, iodine, and various nucleophiles . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is explored as a potential drug candidate due to its bioisosteric properties, which can enhance drug solubility and metabolic stability
Materials Science: The rigid bicyclo[1.1.1]pentane core makes it suitable for use in the development of new materials with unique mechanical properties
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions
Mechanism of Action
The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance binding affinity to target proteins or enzymes . The chloro and iodo substituents can participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole can be compared with other compounds featuring the bicyclo[1.1.1]pentane core, such as:
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Used in the synthesis of various derivatives for drug discovery
Bicyclo[1.1.1]pentane-derived azides: Utilized in click chemistry applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H8ClIN2 |
---|---|
Molecular Weight |
294.52 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)-5-chloro-4-iodopyrazole |
InChI |
InChI=1S/C8H8ClIN2/c9-7-6(10)4-11-12(7)8-1-5(2-8)3-8/h4-5H,1-3H2 |
InChI Key |
LCZSYQCWPCAOOH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)N3C(=C(C=N3)I)Cl |
Origin of Product |
United States |
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